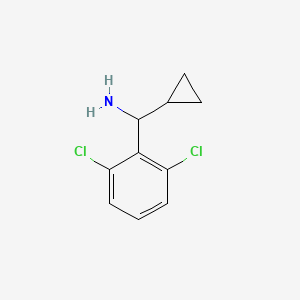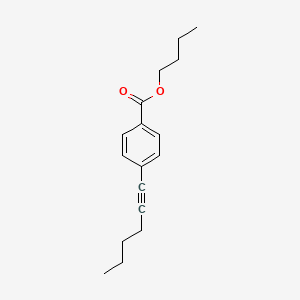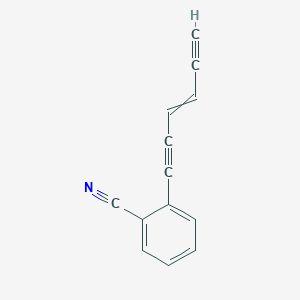
Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzene ring, a propanoic acid group, and a phenoxybenzoyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. One common method includes the reaction of 4-phenoxybenzoic acid with methanol and a strong acid catalyst like sulfuric acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include the esterification reaction followed by purification steps such as distillation and crystallization to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-methoxy-, methyl ester
- Benzenepropanoic acid, 4-phenoxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 4-(4-phenoxybenzoyl)-, methyl ester is unique due to the presence of both a phenoxybenzoyl group and a propanoic acid ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
700878-75-7 |
|---|---|
Molecular Formula |
C23H20O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 3-[4-(4-phenoxybenzoyl)phenyl]propanoate |
InChI |
InChI=1S/C23H20O4/c1-26-22(24)16-9-17-7-10-18(11-8-17)23(25)19-12-14-21(15-13-19)27-20-5-3-2-4-6-20/h2-8,10-15H,9,16H2,1H3 |
InChI Key |
QYZRCMALEJQSQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)


![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)

![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)




![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)

